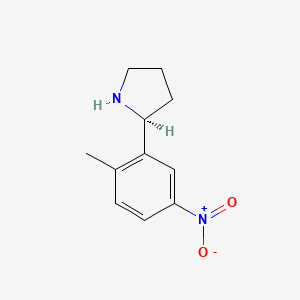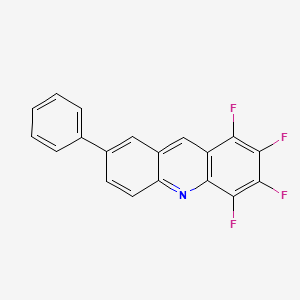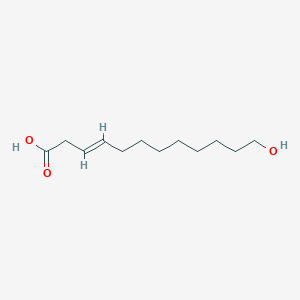
(E)-12-Hydroxydodec-3-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-12-Hydroxydodec-3-enoic acid is an organic compound with a hydroxyl group and a double bond in its structure It is a member of the hydroxy fatty acids family, which are known for their diverse biological activities and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-12-Hydroxydodec-3-enoic acid typically involves the use of starting materials such as dodecenoic acid derivatives. One common method is the hydroxylation of dodecenoic acid using specific catalysts and reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or platinum complexes to facilitate the hydroxylation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of biocatalysts, such as enzymes, is also explored to achieve greener and more sustainable production methods.
化学反応の分析
Types of Reactions
(E)-12-Hydroxydodec-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated hydroxy fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloro group, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 12-oxododec-3-enoic acid or 12-carboxydodec-3-enoic acid.
Reduction: Formation of 12-hydroxydodecanoic acid.
Substitution: Formation of various substituted dodecenoic acid derivatives.
科学的研究の応用
(E)-12-Hydroxydodec-3-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in biological processes and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
作用機序
The mechanism of action of (E)-12-Hydroxydodec-3-enoic acid involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The double bond in its structure also allows for interactions with enzymes and receptors, modulating various biochemical pathways.
類似化合物との比較
Similar Compounds
12-Hydroxydodecanoic acid: Lacks the double bond present in (E)-12-Hydroxydodec-3-enoic acid.
12-Oxododec-3-enoic acid: Contains a ketone group instead of a hydroxyl group.
12-Carboxydodec-3-enoic acid: Contains a carboxyl group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
1376306-62-5 |
|---|---|
分子式 |
C12H22O3 |
分子量 |
214.30 g/mol |
IUPAC名 |
(E)-12-hydroxydodec-3-enoic acid |
InChI |
InChI=1S/C12H22O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h6,8,13H,1-5,7,9-11H2,(H,14,15)/b8-6+ |
InChIキー |
RRJILZUCEDMMNU-SOFGYWHQSA-N |
異性体SMILES |
C(CCCCO)CCC/C=C/CC(=O)O |
正規SMILES |
C(CCCCO)CCCC=CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


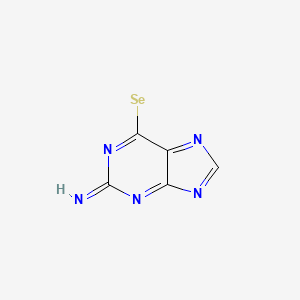
![Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate](/img/structure/B12933175.png)

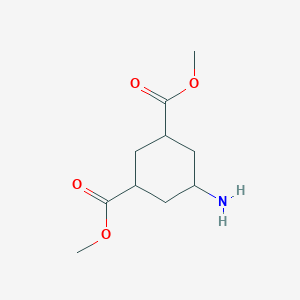
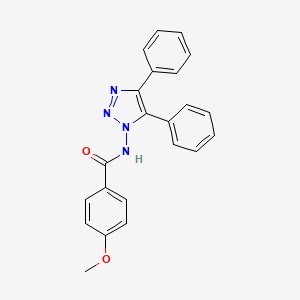
![Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine](/img/structure/B12933196.png)
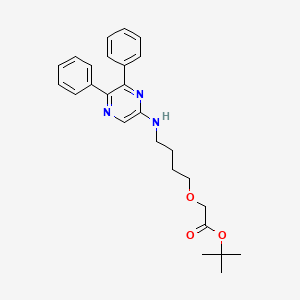
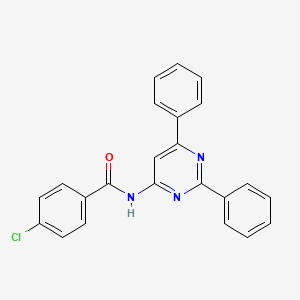
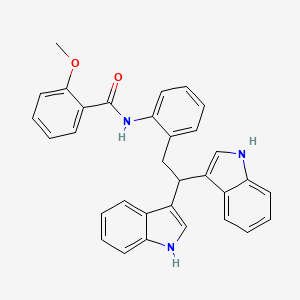
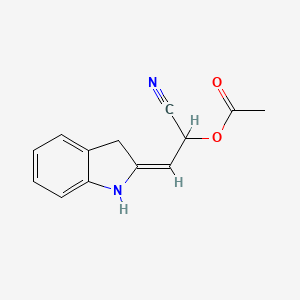
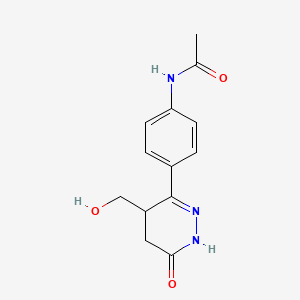
![10-[(3-aminophenyl)methyl]-7-methyl-4-methylsulfanyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B12933248.png)
